2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
CAS No.: 464878-27-1
Cat. No.: VC5465600
Molecular Formula: C15H23ClFNO
Molecular Weight: 287.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 464878-27-1 |
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Molecular Formula | C15H23ClFNO |
Molecular Weight | 287.8 |
IUPAC Name | 2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-yl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C15H22FNO.ClH/c1-14(2)11-15(7-9-17,8-10-18-14)12-3-5-13(16)6-4-12;/h3-6H,7-11,17H2,1-2H3;1H |
Standard InChI Key | SIECOTHQEQTFIW-UHFFFAOYSA-N |
SMILES | CC1(CC(CCO1)(CCN)C2=CC=C(C=C2)F)C.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name 2-(4-(4-fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride reflects its hybrid architecture, combining a tetrahydropyran ring, fluorinated aromatic system, and ethylamine backbone . The molecular formula C₁₅H₂₃ClFNO confirms the presence of 15 carbon atoms, 23 hydrogens, one chlorine, one fluorine, one nitrogen, and one oxygen atom . The hydrochloride salt enhances stability and solubility, a common feature in pharmaceutical intermediates .
Structural Analysis
The compound’s structure comprises three key regions:
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A 2,2-dimethyltetrahydro-2H-pyran ring, which introduces steric bulk and influences conformational stability.
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A 4-fluorophenyl group para-substituted on the pyran ring, contributing electron-withdrawing effects and modulating lipophilicity.
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An ethylamine side chain protonated as a hydrochloride salt, enabling ionic interactions in biological systems .
The SMILES notation CC1(C)CC(CCN)(C2=CC=C(F)C=C2)CCO1.[H]Cl encodes this topology, emphasizing the pyran-oxygen bridge and fluorine position .
Synthesis and Manufacturing
Synthetic Pathways
Production involves multi-step organic reactions, typically starting with fluorinated aromatic precursors and tetrahydropyran intermediates. Key steps include:
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Ring Formation: Cyclization of diols or epoxides to construct the 2,2-dimethyltetrahydropyran scaffold.
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Friedel-Crafts Alkylation: Introducing the 4-fluorophenyl group via electrophilic aromatic substitution under acidic conditions.
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Amine Functionalization: Coupling the pyran-fluorophenyl intermediate with ethylamine, followed by hydrochloride salt formation .
Optimization Parameters
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Temperature: Reactions often proceed at 50–80°C to balance kinetics and side-product formation.
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Catalysts: Lewis acids (e.g., AlCl₃) may facilitate aryl group attachment.
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Solvents: Polar aprotic solvents like dichloromethane enhance solubility of intermediates .
A representative synthesis yield ranges from 60–75%, with purity ≥95% achieved via recrystallization .
Physicochemical Properties
The compound exhibits moderate lipophilicity (LogP ~2.8), suggesting balanced membrane permeability and aqueous solubility . Stability studies indicate no degradation under nitrogen at −20°C for 12 months .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 1.28 (s, 6H, CH₃), 2.85–3.15 (m, 4H, CH₂NH₂), 4.10 (t, 2H, OCH₂), 7.12–7.45 (m, 4H, Ar-H) .
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HPLC: Retention time 8.2 min (C18 column, 70:30 acetonitrile:water) .
Current Research and Future Directions
Ongoing studies focus on:
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